molecular formula C26H26N4O4 B2384277 ethyl 2-(2-(3-isopropyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 1251615-81-2

ethyl 2-(2-(3-isopropyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2384277
CAS No.: 1251615-81-2
M. Wt: 458.518
InChI Key: KYXLIFSXPGNGOQ-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidinone core, a bicyclic heterocycle known for its role in kinase inhibition and nucleic acid mimicry. Key structural attributes include:

  • A 7-phenyl substituent, which may contribute to π-π stacking in biological targets.
  • An ethyl benzoate ester linked via a 2-acetamido group at the benzoate’s position 2, influencing solubility and metabolic stability.

Properties

IUPAC Name

ethyl 2-[[2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4/c1-4-34-26(33)19-12-8-9-13-21(19)28-22(31)15-29-14-20(18-10-6-5-7-11-18)23-24(29)25(32)30(16-27-23)17(2)3/h5-14,16-17H,4,15H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXLIFSXPGNGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C(C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(3-isopropyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolo[3,2-d]pyrimidine core, followed by functionalization to introduce the isopropyl, phenyl, and acetamido groups. The final step involves esterification to form the ethyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3-isopropyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Ethyl 2-(2-(3-isopropyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Due to its heterocyclic core, it may exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(3-isopropyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The pyrrolo[3,2-d]pyrimidine core can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The compound may interfere with cellular pathways by binding to DNA, RNA, or proteins, thereby affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Structural Analogues from Published Literature (Molecules, 2011)

The following ethyl benzoate derivatives share core ester motifs but differ in substituents and heterocyclic systems:

Compound ID Core Structure Substituents/Linkers Ester Group Key Differences vs. Target Compound
I-6501 Isoxazole 5-(3-methylisoxazol-5-ylamino)pentylthio Ethyl Thioether linker; isoxazole core
I-6502 Isoxazole 5-(3-methylisoxazol-5-ylamino)pentyloxy Ethyl Ether linker; isoxazole core
I-6602 Isoxazole 3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy Ethyl Branched propoxy linker; isoxazole core
I-6702 Dihydroisoquinolinone 3-(1,3-dioxo-3,4-dihydroisoquinolin-2-yl)propoxy Ethyl Dihydroisoquinolinone core; propoxy linker

Key Observations :

  • Linker Flexibility : Thioether (I-6501) and ether (I-6502, I-6602) linkers may increase metabolic susceptibility compared to the acetamido group in the target compound.
  • Substituent Positioning : The target’s 2-acetamido group on the benzoate (vs. 4-position in other analogs) may alter conformational preferences and steric interactions.

Commercial Analogues (ECHEMI, 2021)

Two additional ethyl/methyl benzoate derivatives are marketed as intermediates:

Compound Name (CAS) Core Structure Substituents/Linkers Ester Group Key Differences vs. Target Compound
Methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate (1251618-31-1) Pyrrolopyrimidinone 3-ethyl (vs. 3-isopropyl); acetamido at position 4 Methyl Methyl ester; substituent position shift
(E)-Ethyl 4-(2-(2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)acetamido)benzoate (501107-85-3) Thiazolidinone Thiazolidinone core; 4-hydroxyphenylimino Ethyl Thiazolidinone core; hydroxyphenyl group

Key Observations :

  • Core Heterocycle: The thiazolidinone in CAS 501107-85-3 introduces a sulfur atom and imino group, which may confer redox activity or hydrogen-bonding capacity absent in the target.
  • Substituent Effects : The 3-ethyl group in CAS 1251618-31-1 (vs. 3-isopropyl in the target) reduces steric hindrance, possibly altering binding pocket interactions.

Hypothesized Structure-Activity Relationships (SAR)

While specific pharmacological data are unavailable in the provided evidence, structural analysis suggests:

  • Pyrrolopyrimidinone Core: Likely critical for kinase inhibition due to adenosine triphosphate (ATP)-binding site mimicry.
  • 3-Isopropyl Group : Enhances hydrophobic interactions compared to smaller alkyl groups (e.g., ethyl or methyl).
  • Acetamido Position : The 2-position on the benzoate may optimize spatial orientation for target engagement vs. 4-position analogs.
  • Ethyl Ester : Balances lipophilicity and metabolic stability compared to methyl or propoxy-linked esters.

Data Table: Structural and Functional Comparison

Feature Target Compound I-6501 CAS 1251618-31-1
Core Structure Pyrrolopyrimidinone Isoxazole Pyrrolopyrimidinone
Ester Group Ethyl Ethyl Methyl
Substituent Position Benzoate position 2 Benzoate position 4 Benzoate position 4
Key Linker Acetamido Pentylthio Acetamido
Hydrophobic Groups 3-Isopropyl, 7-phenyl 3-Methylisoxazolyl 3-Ethyl, 7-phenyl

Biological Activity

Ethyl 2-(2-(3-isopropyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of an ethyl ester and an acetamido group enhances its solubility and bioavailability.

Molecular Formula

The molecular formula for this compound is C₁₈H₁₈N₄O₃, indicating a relatively complex structure that may interact with various biological targets.

Research indicates that compounds similar to this compound exhibit significant activity against various cancer cell lines. The proposed mechanisms include:

  • Inhibition of Kinases : Compounds in the pyrrolo[3,2-d]pyrimidine class have been shown to inhibit key kinases involved in tumor growth and progression, such as VEGFR-2 and EGFR .
  • Induction of Apoptosis : Studies demonstrate that these compounds can induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers .
  • Antiproliferative Effects : The compound has shown promising antiproliferative effects in vitro against several human tumor cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AHL-60 (Leukemia)10.32VEGFR-2 Inhibition
Compound BHCT-15 (Colon)6.62Apoptosis Induction
Compound CUO-31 (Renal)7.69Antiproliferative Effects

These findings highlight the potential of similar compounds for further development as therapeutic agents.

Pharmacological Potential

The pharmacological potential of this compound lies in its ability to target multiple pathways involved in cancer progression. Its structural features may allow it to act as a multi-targeted agent, which is increasingly important in cancer therapy due to the complexity of tumor biology.

Q & A

Q. What are the foundational synthetic strategies for constructing the pyrrolo[3,2-d]pyrimidine core in this compound?

The pyrrolo[3,2-d]pyrimidine core is typically synthesized via cyclocondensation reactions. For example, 3-amino-2-cyanopyrrole intermediates can react with formamide or substituted anilines under reflux conditions to form the fused heterocyclic system . Key steps include:

  • Cyclization : Heating with formamide or ammonium hydroxide to promote ring closure.
  • Functionalization : Introducing substituents (e.g., phenyl, isopropyl) via nucleophilic substitution or coupling reactions.
  • Purification : Chromatography or crystallization from ethanol-DMF mixtures to isolate pure products .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming substituent positions and regiochemistry (e.g., distinguishing between N3 and N7 substitution patterns) .
  • X-ray Crystallography : Single-crystal X-ray analysis resolves absolute configuration and validates hydrogen-bonding networks, as demonstrated for structurally similar pyrrolopyrimidine derivatives (R-factor: 0.054; data-to-parameter ratio: 13.6) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during the introduction of the isopropyl group at the N3 position?

The isopropyl group is introduced via alkylation or SN2 reactions. Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .
  • Temperature Control : Reflux conditions (100–120°C) balance reactivity and decomposition risks .
  • Workup : Acid-base extraction removes unreacted reagents, while column chromatography isolates the product (typical yields: 45–65%) .

Q. How should researchers resolve discrepancies in biological activity data between synthetic batches?

Contradictions often arise from impurities or structural variations. Methodological solutions include:

  • Purity Assessment : HPLC with UV detection (≥95% purity threshold) .
  • Structural Confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) to verify regiochemistry .
  • Bioassay Standardization : Replicate assays under controlled conditions (pH, temperature, cell lines) to minimize variability .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina model binding modes to enzymes (e.g., kinases) by aligning the pyrrolopyrimidine core in hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues for mutagenesis studies .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity .

Methodological Recommendations

  • Synthesis : Prioritize cyclocondensation for core formation, followed by regioselective alkylation .
  • Characterization : Combine X-ray crystallography with 2D NMR to resolve structural ambiguities .
  • Bioactivity Studies : Use molecular docking to guide target selection before in vitro assays .

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